molecular formula C8H12FN3O2 B13072884 5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion+

5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion+

Cat. No.: B13072884
M. Wt: 201.20 g/mol
InChI Key: ARCCDBYZHTUBAQ-UHFFFAOYSA-N
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Description

5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an amino group, a fluoropropyl group, and a methyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-fluoropropylamine with a suitable pyrimidine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and fluoropropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropropyl group enhances its binding affinity and selectivity towards certain targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the amino group and are used in similar applications.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H12FN3O2

Molecular Weight

201.20 g/mol

IUPAC Name

5-amino-3-(3-fluoropropyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H12FN3O2/c1-11-5-6(10)7(13)12(8(11)14)4-2-3-9/h5H,2-4,10H2,1H3

InChI Key

ARCCDBYZHTUBAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCF)N

Origin of Product

United States

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